2,6-Pyridinedicarboxamide, N,N'-dimethyl-
Description
Overview of Pyridinedicarboxamide Scaffolds in Advanced Materials and Coordination Chemistry
The pyridine-2,6-dicarboxamide framework is a significant and recurring structural unit in the development of advanced materials and in the field of coordination chemistry. These scaffolds are noted for their ability to form well-defined three-dimensional structures, largely dictated by intramolecular hydrogen bonding. This structural pre-organization makes them excellent building blocks for more complex supramolecular assemblies.
In the realm of advanced materials, pyridinedicarboxamide derivatives are integral to the design of functional materials such as sensors and molecular tweezers. The strategic placement of amide groups on the pyridine (B92270) ring allows for the creation of a "pincer" like cavity that can selectively bind with various metal ions and organic molecules. This binding can lead to changes in the photophysical properties of the material, forming the basis for chemical sensors.
The coordination chemistry of pyridinedicarboxamide scaffolds is particularly rich and varied. The central pyridine nitrogen and the two amide groups provide a tridentate coordination site for metal ions. This chelation not only leads to the stabilization of the metal center but also allows for the construction of intricate coordination polymers and metal-organic frameworks (MOFs). These materials have shown potential in catalysis, gas storage, and as luminescent materials. The inherent rigidity and planarity of the pyridinedicarboxamide unit contribute to the formation of ordered and predictable crystal structures.
Significance of N-Substituted Pyridinedicarboxamides in Molecular Design
The introduction of substituents on the amide nitrogen atoms (N-substitution) of the pyridinedicarboxamide scaffold is a powerful strategy in molecular design. This modification allows for the fine-tuning of the electronic, steric, and conformational properties of the molecule. By varying the N-substituents, researchers can modulate the solubility, binding affinity, and self-assembly behavior of the resulting compounds.
For instance, the use of bulky N-substituents can influence the conformation of the amide groups relative to the pyridine ring, leading to either syn or anti arrangements. This conformational control is crucial in the design of molecular receptors, as it dictates the shape and size of the binding cavity. The electronic nature of the N-substituents can also impact the electron density of the coordination sites, thereby affecting the strength and nature of metal-ligand interactions.
The seemingly simple modification of adding methyl groups, as in the case of N,N'-dimethyl-2,6-pyridinedicarboxamide, can have profound effects on the molecule's properties. The methyl groups can alter the solubility of the compound compared to the unsubstituted parent molecule and can influence the packing of the molecules in the solid state. These subtle changes are of significant interest to chemists working on crystal engineering and the development of new materials with specific solid-state properties.
Scope and Research Objectives for N,N'-Dimethyl-2,6-Pyridinedicarboxamide Studies
The study of N,N'-dimethyl-2,6-pyridinedicarboxamide is driven by a set of specific research objectives aimed at understanding its fundamental chemical properties and exploring its potential applications. A primary objective is the development of efficient and scalable synthetic routes to this compound. A common approach involves the condensation reaction between 2,6-pyridinedicarbonyl dichloride and methylamine (B109427).
A significant area of research focuses on the detailed structural characterization of N,N'-dimethyl-2,6-pyridinedicarboxamide. This includes single-crystal X-ray diffraction studies to determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions. Understanding its conformational preferences in the crystalline state provides insights into how it might behave in larger molecular assemblies.
Furthermore, research objectives include investigating the coordination chemistry of N,N'-dimethyl-2,6-pyridinedicarboxamide with a variety of metal ions. This involves synthesizing and characterizing the resulting metal complexes to understand the influence of the N-methyl groups on the coordination geometry, stability, and reactivity of the complexes. The exploration of the potential of these metal complexes in areas such as catalysis and materials science is a key long-term goal. The photophysical properties of both the free ligand and its metal complexes are also of interest, with potential applications in sensing and imaging.
Physicochemical Properties of Pyridinedicarboxamide Derivatives
The following table provides a comparison of the physicochemical properties of N,N'-dimethyl-2,6-pyridinedicarboxamide and related compounds.
| Property | N,N'-Dimethyl-2,6-pyridinedicarboxamide | 2,6-Pyridinedicarboxamide (B1202270) | Dimethyl 2,6-pyridinedicarboxylate |
| CAS Number | 36159-23-4 | 4663-97-2 sigmaaldrich.com | 5453-67-8 sigmaaldrich.com |
| Molecular Formula | C₉H₁₁N₃O₂ | C₇H₇N₃O₂ sigmaaldrich.com | C₉H₉NO₄ sigmaaldrich.com |
| Molecular Weight | 193.20 g/mol | 165.15 g/mol sigmaaldrich.com | 195.17 g/mol sigmaaldrich.com |
| Appearance | - | Solid sigmaaldrich.com | Solid chemicalbook.com |
| Melting Point | - | 317 °C (dec.) sigmaaldrich.com | 121-125 °C chemicalbook.com |
| Boiling Point | - | - | 100 °C at 0.005 Torr chemicalbook.com |
Data for N,N'-dimethyl-2,6-pyridinedicarboxamide is not widely available in public databases and is provided for identification purposes. Data for related compounds is sourced from cited references.
Structure
3D Structure
Properties
CAS No. |
46327-71-3 |
|---|---|
Molecular Formula |
C9H11N3O2 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
2-N,6-N-dimethylpyridine-2,6-dicarboxamide |
InChI |
InChI=1S/C9H11N3O2/c1-10-8(13)6-4-3-5-7(12-6)9(14)11-2/h3-5H,1-2H3,(H,10,13)(H,11,14) |
InChI Key |
YZJROGUMTXFOFL-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=NC(=CC=C1)C(=O)NC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of N,n Dimethyl 2,6 Pyridinedicarboxamide and Analogues
Strategic Approaches to Primary Synthesis
The formation of the amide bonds in N,N'-dimethyl-2,6-pyridinedicarboxamide is central to its synthesis. This is typically achieved through two main pathways starting from either an activated diacid derivative or a diester of 2,6-pyridinedicarboxylic acid.
A common and efficient method for synthesizing pyridinedicarboxamides involves the condensation of 2,6-pyridine dicarbonyl dichloride with a primary amine, in this case, methylamine (B109427). nih.gov The high reactivity of the acyl chloride functional group facilitates the nucleophilic attack by the amine. sigmaaldrich.com
The general procedure begins with the preparation of the acid chloride precursor. 2,6-Pyridinedicarboxylic acid is treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often with a catalytic amount of dimethylformamide (DMF) in a dry, inert solvent like dichloromethane (B109758) (DCM). nih.govchemicalbook.com The reaction mixture is typically stirred at room temperature until a clear solution indicates the complete formation of the diacyl chloride. nih.gov The volatile reagents and solvent are then removed under reduced pressure to yield the crude 2,6-pyridine dicarbonyl dichloride, which is often used immediately without further purification. nih.govchemicalbook.com
For the subsequent amidation, the diacyl chloride is dissolved in a dry solvent, and a solution containing methylamine and a base, such as triethylamine (B128534) (Et₃N), is added dropwise, usually at a cooled temperature (0 °C) to control the exothermic reaction. nih.gov The base is crucial as it neutralizes the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation. The reaction is monitored for completion using techniques like Thin Layer Chromatography (TLC). nih.gov Upon completion, a standard aqueous workup is performed to remove byproducts. The crude product is often precipitated in water, filtered, and washed with a saturated sodium bicarbonate solution and water to yield the desired N,N'-dimethyl-2,6-pyridinedicarboxamide. nih.gov
Table 1: Key Reagents in the Synthesis from 2,6-Pyridine Dicarbonyl Dichloride
| Role in Synthesis | Reagent Example | Purpose | Citation |
|---|---|---|---|
| Starting Material | 2,6-Pyridinedicarboxylic acid | The backbone of the final compound. | nih.govchemicalbook.com |
| Chlorinating Agent | Oxalyl Chloride / Thionyl Chloride | Converts the dicarboxylic acid to the more reactive diacyl chloride. | nih.govchemicalbook.com |
| Catalyst | Dimethylformamide (DMF) | Catalyzes the formation of the acyl chloride. | nih.gov |
| Nucleophile | Methylamine | Forms the N-methylamide bonds. | nih.gov |
| Base | Triethylamine (Et₃N) | Scavenges the HCl produced during the amidation reaction. | nih.gov |
| Solvent | Dichloromethane (DCM) / Tetrahydrofuran (THF) | Provides a medium for the reaction. | nih.gov |
An alternative route to N,N'-dimethyl-2,6-pyridinedicarboxamide starts from the corresponding diester, dimethyl 2,6-pyridinedicarboxylate. sigmaaldrich.com This method involves the direct amidation of the ester with methylamine. While esters are generally less reactive than acyl chlorides, this pathway avoids the use of harsh chlorinating agents.
The starting material, dimethyl 2,6-pyridinedicarboxylate, can be synthesized by the esterification of 2,6-pyridinedicarboxylic acid with methanol (B129727) under acidic conditions. google.com The subsequent amidation reaction requires heating the diester with an excess of methylamine, sometimes in a sealed vessel or under reflux, to drive the reaction to completion. The reaction can be slow and may require extended reaction times or the use of a catalyst. The standard molar enthalpy of formation for dimethyl 2,6-pyridinedicarboxylate has been determined from its standard molar enthalpy of combustion, which was measured using a static bomb calorimeter. sigmaaldrich.comchemicalbook.com
This diester is a versatile starting material for various derivatives beyond simple amides. For instance, it can be used to create ditopic macrocycles and Schiff bases. sigmaaldrich.comchemicalbook.com The reduction of dimethyl 2,6-pyridinedicarboxylate using reagents like sodium borohydride (B1222165) can yield 2,6-pyridinedimethanol, another important synthetic intermediate. google.comgoogle.com
Table 2: Comparison of Primary Synthetic Routes
| Feature | Acyl Chloride Method | Diester Method | Citation |
|---|---|---|---|
| Starting Material | 2,6-Pyridinedicarboxylic acid | Dimethyl 2,6-pyridinedicarboxylate | nih.govsigmaaldrich.com |
| Reactivity | High | Moderate | sigmaaldrich.comsigmaaldrich.com |
| Reaction Conditions | Often at 0 °C to room temperature | Often requires heating/reflux | nih.govgoogle.com |
| Byproducts | HCl (neutralized by base) | Methanol | nih.govgoogle.com |
| Reagents | Involves thionyl/oxalyl chloride | Avoids harsh chlorinating agents | nih.govgoogle.com |
Functionalization and Structural Modification
The synthetic frameworks described above are readily adaptable for producing a wide range of structurally modified pyridinedicarboxamides, enabling the fine-tuning of their chemical and physical properties.
The synthesis of N-alkyl and N-aryl substituted pyridinedicarboxamides follows the same fundamental principles as the synthesis of the N,N'-dimethyl derivative, primarily through the condensation of 2,6-pyridine dicarbonyl dichloride with a variety of primary and secondary amines. nih.gov This modularity allows for the introduction of diverse functionalities. For example, reacting the diacyl chloride with different aromatic amines leads to a series of symmetrical N,N'-diaryl-2,6-pyridinedicarboxamides. nih.gov
These reactions are typically carried out in the presence of a base like triethylamine to neutralize the HCl byproduct. nih.gov The choice of the N-substituent can significantly influence the properties of the resulting molecule, which is a key strategy in the development of novel antitumor agents and ligands for metal complexes. nih.govnih.govnih.gov The synthesis of cis-2,6-disubstituted N-aryl piperazines has been achieved via Pd-catalyzed carboamination, demonstrating advanced methods for creating complex N-aryl structures. nih.gov
Table 3: Examples of N-Substituted Pyridinedicarboxamide Analogues
| Amine Reactant | Resulting N-Substituent | Potential Application Area | Citation |
|---|---|---|---|
| Aniline | N-Aryl (Phenyl) | Supramolecular Chemistry | nih.gov |
| 4-Nitroaniline | N-Aryl (Nitrophenyl) | Crystal Engineering | nih.gov |
| Various substituted anilines | N-Aryl (Substituted Phenyl) | Antitumor Agents | nih.gov |
Beyond modifying the N-substituents, the pyridinedicarboxamide scaffold can be further functionalized by introducing additional ligating sites. These sites can be incorporated either on the pyridine (B92270) ring itself or as part of the N-alkyl/aryl side chains. This strategy is critical for designing polydentate ligands capable of forming stable and specific complexes with metal ions.
Dimethyl 2,6-pyridinedicarboxylate serves as a key starting material for introducing such functionalities. For example, it can undergo Claisen condensation to synthesize pyridine-bridged bis-pyrazole ligands. chemicalbook.com These elaborate ligands can then be used to form novel mononuclear uranium(IV) complexes. chemicalbook.com Similarly, reacting 2,6-pyridine dicarbonyl dichloride with amines that already contain other donor groups, such as 1-pyrenemethylamine, results in ligands with appended fluorescent units. sigmaaldrich.com These peripheral sites are essential for creating complex coordination polymers, sensors, and catalysts.
Challenges and Optimization in Synthetic Pathways
While the synthesis of pyridinedicarboxamides is well-established, several challenges can arise. The synthesis of 2,6-diacetylpyridine, a related compound, from its corresponding ester can result in modest yields of 55-57%. google.com Low-temperature reactions, such as those involving organocuprate intermediates to achieve higher yields (93%), are often impractical for large-scale industrial production due to the difficulty in maintaining uniform low temperatures. google.com
Table of Mentioned Compounds
| Compound Name | CAS Number | Molecular Formula |
|---|---|---|
| 2,6-Pyridinedicarboxamide (B1202270), N,N'-dimethyl- | 39869-79-1 | C₉H₁₁N₃O₂ |
| 2,6-Pyridine Dicarbonyl Dichloride | 3739-94-4 | C₇H₃Cl₂NO₂ |
| Dimethyl 2,6-Pyridinedicarboxylate | 5453-67-8 | C₉H₉NO₄ |
| 2,6-Pyridinedicarboxylic acid | 499-83-2 | C₇H₅NO₄ |
| Thionyl chloride | 7719-09-7 | SOCl₂ |
| Oxalyl chloride | 79-37-8 | C₂Cl₂O₂ |
| Triethylamine | 121-44-8 | C₆H₁₅N |
| Methylamine | 74-89-5 | CH₅N |
| 2,6-diacetylpyridine | 1129-30-2 | C₉H₉NO₂ |
| 2,6-pyridinedimethanol | 1195-59-1 | C₇H₉NO₂ |
| Sodium borohydride | 16940-66-2 | BH₄Na |
Advanced Spectroscopic and Diffraction Based Structural Elucidation
Single-Crystal X-ray Diffraction Analysis
While a specific crystal structure for N,N'-dimethyl-2,6-pyridinedicarboxamide was not found in the surveyed literature, extensive analysis of closely related pyridinedicarboxamide derivatives allows for a detailed inference of its expected solid-state characteristics. nih.govnih.gov The study of these analogues provides a robust framework for understanding the conformational behavior, intermolecular forces, and the influence of substituents on the crystal architecture. nih.govalberts.edu.in
Conformational Analysis of the Pyridinedicarboxamide Moiety
The conformation of pyridinedicarboxamides is largely defined by the orientation of the two carboxamide side chains relative to the central pyridine (B92270) ring. nih.gov These orientations can be described by the torsion angles involving the pyridine nitrogen and the amide groups. nih.govresearchgate.net Generally, the amide groups can adopt a syn or anti position with respect to the pyridine nitrogen atom. For instance, in the crystal structure of N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, the molecule adopts a syn-anti conformation, where one amide nitrogen is syn and the other is anti to the pyridine nitrogen. nih.govresearchgate.net This contrasts with the syn-syn conformation found in N,N'-diphenylpyridine-2,6-dicarboxamide. nih.govresearchgate.net
The planarity of the molecule is another critical conformational parameter. nih.gov Studies on various N-substituted pyridine-2,6-dicarboxamides show that the carboxamide groups are often twisted out of the plane of the pyridine ring to minimize steric strain. nih.gov This deviation from planarity is quantified by the dihedral angles between the amide groups and the central ring. nih.gov For N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide, the key Npyridine—C—C—Namide torsion angles were reported as -44.9(3)° and 136.0(2)° for one of the two independent molecules in the asymmetric unit. researchgate.net Based on these related structures, it is anticipated that N,N'-dimethyl-2,6-pyridinedicarboxamide would also exhibit a non-planar conformation, with the specific torsion angles being a balance between steric effects of the methyl groups and potential intramolecular interactions.
Table 1: Representative Torsion Angles in a Related Pyridinedicarboxamide Derivative Data for N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide. nih.govresearchgate.net
| Torsion Angle | Value (Molecule 1) | Value (Molecule 2) |
| Npyridine—C—C—Namide | -44.9 (3)° | 43.5 (3)° |
| Npyridine—C—C—Namide | 136.0 (2)° | -131.1 (2)° |
| Npyridine—C—C—Oamide | 134.1 (3)° | -132.6 (3)° |
| Npyridine—C—C—Oamide | -46.8 (3)° | 51.2 (3)° |
Intermolecular Interactions and Crystal Packing Motifs
The crystal packing of pyridinedicarboxamides is governed by a network of non-covalent interactions, primarily hydrogen bonds and π–π stacking. nih.govnih.gov In derivatives with N-H protons, such as the parent 2,6-pyridinedicarboxamide (B1202270), strong intermolecular hydrogen bonds of the N-H···O or N-H···N type are dominant, often leading to the formation of chains or layered structures. researchgate.net For N,N'-disubstituted derivatives like the N,N'-dimethyl compound, the absence of amide N-H donors precludes this specific interaction.
Influence of N-Substitution on Solid-State Architectures
The nature of the substituent on the amide nitrogen atoms has a profound influence on the solid-state architecture of pyridinedicarboxamides. alberts.edu.in The substitution of hydrogen with alkyl or aryl groups introduces significant steric and electronic changes that alter both the molecular conformation and the primary intermolecular interactions. researchgate.netresearchgate.net
The primary effect of N-alkylation, as in N,N'-dimethyl-2,6-pyridinedicarboxamide, is the removal of the strong N-H hydrogen bond donor. This shifts the balance of intermolecular forces, giving greater importance to weaker C-H···O interactions and π-π stacking to direct the crystal packing. nih.govresearchgate.net
Furthermore, the steric bulk of the substituent directly impacts the conformation. While the relatively small methyl groups in N,N'-dimethyl-2,6-pyridinedicarboxamide would introduce some steric hindrance, it is less than that from larger groups like ethyl or phenyl. researchgate.netresearchgate.net This steric pressure influences the degree to which the amide groups twist out of the pyridine plane and can favor certain conformations (e.g., syn-anti vs. syn-syn) over others. nih.govresearchgate.net For example, the switch from a syn-syn conformation in N,N'-diphenylpyridine-2,6-dicarboxamide to a syn-anti conformation in the more sterically hindered N,N'-diethyl-N,N'-diphenylpyridine-2,6-dicarboxamide highlights this effect. nih.govresearchgate.net Therefore, the N-methyl groups are expected to play a crucial role in determining the final crystal packing by modulating both the molecular shape and the available intermolecular interaction sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds in solution. uobasrah.edu.iqwikipedia.org The chemical shifts, signal multiplicities, and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the electronic environment and connectivity of atoms in the molecule. wikipedia.orgnih.gov
Proton (¹H) NMR Spectroscopic Characterization
While a fully assigned spectrum with reported values for N,N'-dimethyl-2,6-pyridinedicarboxamide is not detailed in the searched literature, the expected features can be inferred from the molecular structure and data from analogous compounds. alberts.edu.in The spectrum is anticipated to be relatively simple due to the molecule's C₂ᵥ symmetry.
The key signals expected are:
N-Methyl Protons (CH₃): A singlet corresponding to the six equivalent protons of the two methyl groups. In a related imino-pyridine derivative, these methyl protons appeared as a singlet at 2.40 ppm. alberts.edu.in
Pyridine Ring Protons: The three aromatic protons on the pyridine ring form an AX₂ spin system. This would result in a triplet for the H4 proton (para to the nitrogen) and a doublet for the two equivalent H3/H5 protons (meta to the nitrogen). alberts.edu.in In a similar 2,6-disubstituted pyridine system, the H4 triplet was observed around 7.88 ppm and the H3/H5 doublet around 8.32 ppm. alberts.edu.in
Amide Proton (N-H): A signal for the amide proton would also be present, likely as a broad singlet, though its chemical shift can be highly variable depending on solvent and concentration.
Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) and Splitting Patterns Estimated from data for structurally related 2,6-disubstituted pyridine derivatives. alberts.edu.in
| Proton | Predicted δ (ppm) | Multiplicity | Integration |
| N-CH₃ | ~2.4 - 3.0 | Singlet (s) | 6H |
| Pyridine H3, H5 | ~8.3 - 8.5 | Doublet (d) | 2H |
| Pyridine H4 | ~7.8 - 8.1 | Triplet (t) | 1H |
| Amide N-H | Variable | Broad Singlet (br s) | 2H |
Carbon-13 (¹³C) NMR Spectroscopic Characterization
The proton-decoupled ¹³C NMR spectrum of N,N'-dimethyl-2,6-pyridinedicarboxamide is expected to show four distinct signals, consistent with the molecule's symmetry. bhu.ac.in
The expected carbon signals are:
N-Methyl Carbon (CH₃): A single resonance for the two equivalent methyl carbons. In a related 2,6-bis(imino)pyridine, this signal appeared at 16.6 ppm. alberts.edu.in
Pyridine Ring Carbons: Three signals for the five carbons of the pyridine ring. The two equivalent C2/C6 carbons attached to the amide groups, the two equivalent C3/C5 carbons, and the unique C4 carbon. For a related imino-pyridine, these appeared at 155.6 ppm (C2/C6), 121.0 ppm (C3/C5), and 137.3 ppm (C4). alberts.edu.in
Carbonyl Carbon (C=O): A single resonance for the two equivalent amide carbonyl carbons. This signal typically appears in the downfield region of the spectrum, generally between 160 and 175 ppm for amides. bhu.ac.in The imine carbon in a related structure was found at 168.3 ppm, providing a reasonable estimate. alberts.edu.in
Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) Estimated from data for structurally related 2,6-disubstituted pyridine derivatives and general chemical shift ranges. alberts.edu.inbhu.ac.in
| Carbon | Predicted δ (ppm) |
| N-CH₃ | ~17 - 27 |
| Pyridine C3, C5 | ~120 - 125 |
| Pyridine C4 | ~137 - 140 |
| Pyridine C2, C6 | ~150 - 156 |
| Carbonyl C=O | ~165 - 170 |
2D NMR Techniques for Structural Assignment
Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy provides invaluable information for the unambiguous structural assignment of 2,6-Pyridinedicarboxamide, N,N'-dimethyl-. Techniques such as COSY, HSQC, and HMBC are employed to establish connectivity between atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. sdsu.edu For 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, the primary use of COSY would be to confirm the coupling between the aromatic protons on the pyridine ring. A cross-peak would be expected between the proton at position 4 (H-4) and the protons at positions 3 and 5 (H-3/H-5), confirming their adjacent relationship in the AB₂ spin system of the 2,6-disubstituted pyridine ring. chemmix.edu.pl
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations). sdsu.edu For the target molecule, HSQC would show correlations between the pyridine ring protons and their corresponding carbons (H-3/C-3, H-4/C-4, H-5/C-5) and a distinct correlation between the N-methyl protons and the N-methyl carbon. This technique is crucial for assigning the carbon signals in the ¹³C NMR spectrum. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for piecing together the molecular framework. youtube.com Key HMBC correlations for 2,6-Pyridinedicarboxamide, N,N'-dimethyl- would include:
Correlations from the N-methyl protons to the amide carbonyl carbon (C=O) and to the carbon of the N-methyl group itself.
Correlations from the pyridine ring protons (H-3/H-5) to the adjacent pyridine carbons (C-2/C-6, C-4) and to the amide carbonyl carbon (C=O).
Correlations from the H-4 proton to the pyridine carbons at positions 2, 3, 5, and 6.
These combined 2D NMR experiments allow for the complete and unambiguous assignment of all proton and carbon signals, confirming the constitution of 2,6-Pyridinedicarboxamide, N,N'-dimethyl-. researchgate.net
Table 1: Expected 2D NMR Correlations for 2,6-Pyridinedicarboxamide, N,N'-dimethyl-
| Proton (¹H) Signal | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) |
| Pyridine H-3/H-5 | Pyridine H-4 | Pyridine C-3/C-5 | Pyridine C-2/C-6, Pyridine C-4, Amide C=O |
| Pyridine H-4 | Pyridine H-3/H-5 | Pyridine C-4 | Pyridine C-2/C-6, Pyridine C-3/C-5 |
| N-Methyl (CH₃) | None | N-Methyl Carbon | Amide C=O, Pyridine C-2/C-6 |
Vibrational Spectroscopy (Infrared and Raman)
Amide Vibrational Modes
The N,N'-dimethyl- substitution results in tertiary amide groups, which have distinct vibrational signatures compared to primary or secondary amides.
Amide I Band: This is the most intense and useful band in the IR spectrum of amides. It arises primarily from the C=O stretching vibration. For tertiary amides like the one in the title compound, the Amide I band typically appears in the region of 1630–1670 cm⁻¹. Its precise position can be influenced by hydrogen bonding and the electronic effects of the attached pyridine ring.
Other Amide Bands: Unlike primary and secondary amides, tertiary amides lack N-H bonds, and therefore, the Amide II and Amide III bands (which involve N-H bending) are absent. However, other vibrations, such as C-N stretching, appear at lower frequencies and can be coupled with other molecular vibrations.
Pyridyl Ring Vibrations
The pyridine ring exhibits several characteristic vibrational modes. The substitution at the 2 and 6 positions influences the frequencies of these modes.
C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring are typically observed in the 3000–3100 cm⁻¹ region.
Ring Stretching: The C=C and C=N stretching vibrations within the pyridine ring give rise to a series of bands, typically in the 1400–1600 cm⁻¹ range. elixirpublishers.com For 2,6-disubstituted pyridines, characteristic absorptions are expected near 1580 cm⁻¹ and 1450 cm⁻¹. elixirpublishers.com
Ring Breathing and Bending: In-plane and out-of-plane bending vibrations of the ring and its substituents occur at lower wavenumbers. For instance, C-H out-of-plane bending vibrations can be found in the 800-1000 cm⁻¹ region. elixirpublishers.com
Table 2: Characteristic Vibrational Modes for 2,6-Pyridinedicarboxamide, N,N'-dimethyl-
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Pyridine C-H | 3000 - 3100 |
| C-H Stretch (Aliphatic) | N-Methyl | 2850 - 3000 |
| Amide I (C=O Stretch) | Tertiary Amide | 1630 - 1670 |
| C=C, C=N Ring Stretch | Pyridine Ring | 1400 - 1600 |
| C-H Out-of-Plane Bend | Pyridine C-H | 800 - 1000 |
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis and fluorescence spectroscopy probe the electronic transitions within the molecule, providing insights into its photophysical properties.
Electronic Absorption Characteristics
The UV-Vis absorption spectrum of 2,6-Pyridinedicarboxamide, N,N'-dimethyl- is expected to be dominated by electronic transitions within the aromatic pyridine ring and the amide functional groups.
π → π* Transitions: Strong absorption bands, typically found in the ultraviolet region below 300 nm, are assigned to π → π* transitions within the conjugated system of the pyridine ring. For similar pyridine-2,6-dicarboxamide structures, these bands have been observed around 268 nm and 305 nm. chemmix.edu.pl
n → π* Transitions: Weaker absorption bands may arise from n → π* transitions involving the non-bonding electrons on the nitrogen atom of the pyridine ring and the oxygen atoms of the amide groups. These transitions are often observed as shoulders on the more intense π → π* bands and can be sensitive to solvent polarity. chemmix.edu.pl The electronic spectrum for related compounds in acetonitrile (B52724) shows bands at 201, 268, and 305 nm, which can be attributed to these transitions. chemmix.edu.pl
Table 3: Expected Electronic Absorption Bands for 2,6-Pyridinedicarboxamide, N,N'-dimethyl-
| Wavelength (λ_max) | Molar Absorptivity (ε) | Transition Type | Chromophore |
| ~270 nm | High | π → π | Pyridine Ring |
| ~300-310 nm | Moderate | π → π / n → π* | Pyridine Ring / Amide C=O |
Emission Properties and Photophysical Behavior
The emission properties of 2,6-Pyridinedicarboxamide, N,N'-dimethyl- are related to its ability to fluoresce or phosphoresce after absorbing light. Simple pyridine derivatives are generally not strongly emissive in solution at room temperature due to efficient non-radiative decay pathways. However, the dicarboxamide structure can influence these properties.
The molecule itself may exhibit weak fluorescence from the singlet excited state (S₁). Its primary significance in photophysics often lies in its role as a ligand in metal complexes. When coordinated to metal ions, such as lanthanides (e.g., Tb³⁺, Eu³⁺) or transition metals (e.g., Ir³⁺), it can act as an "antenna." nih.govnih.gov In this role, the ligand absorbs UV light and efficiently transfers the energy to the metal center, which then emits light at its own characteristic wavelengths, often with a large Stokes shift and a long lifetime. nih.gov The emission characteristics, including quantum yield and lifetime, are highly dependent on the specific metal ion and the coordination environment. nih.gov
Mass Spectrometry for Molecular Characterization
Mass spectrometry stands as a pivotal analytical technique for determining the molecular weight and probing the fragmentation pathways of molecules. For 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, which has a molecular formula of C9H11N3O2, the monoisotopic mass is calculated to be 193.085127 Da. nih.gov This technique provides crucial information for confirming the identity and purity of the synthesized compound.
While detailed, publicly available mass spectra specifically for 2,6-Pyridinedicarboxamide, N,N'-dimethyl- are not extensively documented in the primary literature, the fragmentation patterns can be predicted based on the analysis of structurally related compounds. The analysis of similar heterocyclic compounds, such as other pyridine derivatives, often reveals characteristic fragmentation pathways. nih.gov For instance, studies on related pyridine-2,6-dicarboxamide structures show that initial fragmentation often involves the loss of the amide side chains. gla.ac.uk
In a typical electron ionization (EI) mass spectrum, one would expect to observe the molecular ion peak ([M]⁺) corresponding to the intact molecule. Subsequent fragmentation would likely involve the cleavage of the N-methyl groups and the carbonyl groups. The stability of the pyridine ring suggests that it would likely remain intact in many of the major fragment ions. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its fragments, providing an unambiguous verification of the chemical formula.
Interactive Data Table: Predicted Fragmentation for 2,6-Pyridinedicarboxamide, N,N'-dimethyl-
| Fragment Ion | Proposed Structure | Predicted m/z |
| [M]⁺ | C9H11N3O2⁺ | 193.0851 |
| [M-CH3]⁺ | C8H8N3O2⁺ | 178.0616 |
| [M-NHCH3]⁺ | C8H8N2O2⁺ | 164.0586 |
| [M-CONHCH3]⁺ | C7H7N2O⁺ | 135.0558 |
| [C5H3N(CO)2]⁺ | C7H3NO2⁺ | 133.0164 |
| [C5H4NCO]⁺ | C6H4NO⁺ | 106.0317 |
| [C5H5N]⁺ | C5H5N⁺ | 79.0422 |
Note: The m/z values in this table are predicted based on common fragmentation patterns of similar compounds and have not been experimentally verified from a published spectrum of 2,6-Pyridinedicarboxamide, N,N'-dimethyl-.
The study of coordination complexes involving pyridine-dicarboxamide ligands often utilizes mass spectrometry to confirm the formation of the desired metal-ligand species. In such studies, the mass spectrum of the free ligand is a critical piece of reference data.
Further research providing detailed experimental mass spectra would be invaluable for a complete understanding of the ionization and fragmentation behavior of 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, and would be a significant contribution to the field of analytical chemistry.
Coordination Chemistry of N,n Dimethyl 2,6 Pyridinedicarboxamide and Its Metal Complexes
Ligand Design and Coordination Modes
Tridentate Pincer Ligand Architectures (N,O,N or O,N,O)
2,6-Pyridinedicarboxamide (B1202270) and its N-substituted derivatives primarily function as tridentate "pincer" ligands, binding to a metal center through three donor atoms in a meridional fashion. The specific atoms involved in coordination define two distinct architectures:
O,N,O Coordination: In N,N'-dimethyl-2,6-pyridinedicarboxamide, the methyl groups on the amide nitrogens prevent deprotonation. Consequently, the ligand coordinates to metal ions as a neutral molecule. The binding occurs through the central pyridine (B92270) nitrogen and the two carbonyl oxygen atoms. This O,N,O mode is typical for N,N'-disubstituted pyridinedicarboxamides, which act as neutral tridentate ligands. nih.gov
N,O,N Coordination: In the absence of N-substituents, as in the parent 2,6-pyridinedicarboxamide, the amide protons are acidic and can be removed upon reaction with a metal salt. This deprotonation allows the ligand to coordinate as a dianionic pincer. The coordination occurs through the central pyridine nitrogen and the two deprotonated amidic nitrogen atoms. rsc.org This mode has been confirmed by X-ray crystallography in various copper(II) complexes, where the deprotonation of the amidic nitrogens is evident. rsc.orgresearchgate.net
| Ligand | Coordination Mode | Donor Atoms | Charge | Key Feature |
|---|---|---|---|---|
| N,N'-dimethyl-2,6-pyridinedicarboxamide | Neutral Pincer | O, N, O | 0 | N-methyl groups prevent deprotonation; coordinates via carbonyl oxygens. |
| 2,6-Pyridinedicarboxamide | Anionic Pincer | N, O, N | -2 | Amide protons are removed; coordinates via deprotonated nitrogens. rsc.org |
Ambidentate Coordination Behavior
The term ambidentate refers to a ligand that can bind to a metal center through two or more different donor atoms. The 2,6-pyridinedicarboxamide framework exhibits this behavior based on the substitution pattern of the amide nitrogens. The parent ligand, 2,6-pyridinedicarboxamide, can theoretically coordinate in a neutral O,N,O fashion or, more favorably, in an anionic N,O,N mode after deprotonation. This choice between N- and O-donors is a clear example of ambidentate character.
For related pyridine carboxamide ligands, a different form of ambidentate behavior—the ability to act as either a tridentate or a bidentate ligand—has been observed. For instance, in certain copper(II) complexes of N2-(2-pyridylmethyl)-2-pyridinecarboxamide, the ligand was found to adopt both tridentate and bidentate conformations within the same complex.
Influence of N-Methyl Groups on Coordination Geometry
The introduction of methyl groups onto the amide nitrogens of 2,6-pyridinedicarboxamide has a profound influence on the resulting coordination geometry and the properties of the metal complex.
The most significant effect is the prevention of amide deprotonation. This forces the ligand to act as a neutral O,N,O donor, whereas the parent ligand prefers to act as an anionic N,O,N donor. rsc.org This fundamental change affects:
Metal-Ligand Bonding: The nature of the bond is different (M-O vs. M-N), which can influence the electronic properties and reactivity of the metal center.
Steric Hindrance: The methyl groups introduce steric bulk around the coordination sphere, which can affect the approach of substrates to the metal center and influence the stability of different geometric isomers.
Formation of Transition Metal Complexes
N,N'-dimethyl-2,6-pyridinedicarboxamide and its parent ligand form stable complexes with a variety of transition metals, most notably copper and nickel.
Copper(II) and Copper(III) Complexes: Synthesis and Reactivity
Copper(II) Complexes: Copper(II) complexes of pyridine-2,6-dicarboxamide ligands are readily synthesized, often by reacting the ligand with a suitable copper(II) salt like copper(II) acetate (B1210297) or perchlorate. rsc.orgdrbodwin.com Depending on the specific ligand and reaction conditions, a variety of nuclearities can be achieved, including mononuclear, dinuclear, and even tricopper(II) and tetracopper(II) species. rsc.orgresearchgate.net In many cases with the parent ligand, deprotonation of the amide groups is a key step in the complexation. rsc.org
Copper(III) Complexes: The high oxidation state of copper(III) can be stabilized by strongly donating, anionic pincer ligands like deprotonated pyridinedicarboxamides. While N,N'-dimethyl-2,6-pyridinedicarboxamide itself is a neutral ligand, the closely related N,N'-disubstituted anionic pincer systems have proven effective in supporting Cu(III) chemistry.
Synthesis: High-valent Cu(III) species are often generated by the oxidation of a Cu(II) precursor. This can be achieved electrochemically or by using strong chemical oxidants. mdpi.com For example, a formal copper(III) cyanide complex, [LCuIIICN], has been successfully isolated and characterized, where L is a pyridinedicarboxamide ligand. nih.gov
Reactivity: These well-defined Cu(III) complexes exhibit potent reactivity. The [LCuIIICN] complex was shown to be capable of C(sp³)–H cyanation, a highly valuable transformation in organic synthesis. nih.gov Furthermore, related copper(III)-hydroxide complexes supported by similar pyridinedicarboxamide ligands have been studied for their ability to perform hydrogen-atom abstraction (HAT) from C-H bonds, a key step in many oxidative transformations. acs.org The reactivity of these complexes is often dictated by the thermodynamics of the Cu(III)/Cu(II) redox couple. acs.org
| Oxidation State | Synthesis Method | Example Reactivity | Reference |
|---|---|---|---|
| Copper(II) | Reaction of ligand with Cu(II) salts (e.g., acetate, perchlorate). | Formation of various nuclearity complexes (mono-, di-, tri-, tetra-). | rsc.orgresearchgate.net |
| Copper(III) | Oxidation of Cu(II) precursor (chemical or electrochemical). | C(sp³)–H cyanation, Hydrogen-Atom Abstraction (HAT). | nih.govacs.org |
Nickel(II) Complexes: Structural and Reactivity Insights
N,N'-disubstituted-2,6-pyridinedicarboxamides form well-defined complexes with nickel(II).
Structure: Synthesis of N,N′-Bis(2,6-R-phenyl)-2,6-pyridinedicarboxamides with NiBr₂ yields complexes of the type LNiBr₂. Single-crystal X-ray diffraction has confirmed that the ligand coordinates in a tridentate (O^N^O) fashion, with the nickel center adopting a distorted octahedral geometry. nih.gov
Reactivity: These nickel(II) complexes have demonstrated significant catalytic activity. When activated with a co-catalyst such as diethylaluminum chloride (Et₂AlCl), the LNiBr₂ complexes are highly active for the oligomerization of ethylene (B1197577). nih.gov They show excellent catalytic activity (up to 7.55 × 10⁵ g mol⁻¹ (Ni) h⁻¹ atm⁻¹) and good selectivity for the production of α-olefins, particularly butene. nih.gov
| Complex Type | Coordination Geometry | Key Reactivity | Reference |
|---|---|---|---|
| LNiBr₂ (L = N,N'-disubstituted-2,6-pyridinedicarboxamide) | Tridentate (O^N^O), distorted octahedral | Catalyst for ethylene oligomerization (with Et₂AlCl co-catalyst). | nih.gov |
Manganese(II), Zinc(II), and Cadmium(II) Complexation
The coordination chemistry of Cadmium(II) with pyridine dicarboxamide derivatives is also of interest. While direct structural data for the N,N'-dimethyl derivative is limited, studies on similar ligands provide insight. For example, a series of Cd(II) complexes with a more complex ligand incorporating a pyridine-2,6-dicarboxamide unit has been synthesized. These complexes exhibit varied structural motifs depending on the counter-anion used. In another example, the reaction of cadmium salts with 2-pyrimidinecarboxamide resulted in a complex where the cadmium atom is coordinated by two chelate ligands and two monodentate acetate ions, achieving an irregular octahedral geometry. researchgate.net The coordinative behavior of Cd(II) is generally versatile, accommodating coordination numbers from four to eight, although it more readily assumes a six-coordinate geometry compared to Zn(II) due to its larger ionic radius.
Table 1: Selected Zinc(II) and Cadmium(II) Complex Structural Information with Related Ligands
| Metal Ion | Ligand | Formula | Coordination Number | Geometry |
| Zinc(II) | Pyridine-2,6-dicarboxylic acid | [Zn(Hpda)₂]·2H₂O | 6 | Octahedral |
| Cadmium(II) | 2-Pyrimidinecarboxamide | [Cd(N₂H₃C₅ONH₂)₂(CH₃COO)₂] | 6 | Distorted Octahedral |
Coordination with Mercury(II) and Related Heavy Metals
The interaction of pyridine dicarboxamide ligands with heavy metals like Mercury(II) often leads to the formation of coordination polymers. While specific studies on N,N'-dimethyl-2,6-pyridinedicarboxamide are not prevalent, research on the closely related N,N'-di-3-pyridylpyridine-2,6-dicarboxamide provides a clear example of this behavior. nih.gov
When this ligand was reacted with mercury(II) iodide (HgI₂), a one-dimensional helical coordination polymer with the formula {[HgI₂(C₁₇H₁₃N₅O₂)]·C₃H₇NO}n was formed. nih.gov In this supramolecular structure, the Hg(II) centers are bridged by the dicarboxamide ligands. Each mercury atom adopts a distorted tetrahedral coordination geometry, being bound to two iodide atoms and two nitrogen atoms from two different ligand molecules. nih.gov This demonstrates the capacity of the pyridine dicarboxamide framework to act as a bridging linker, facilitating the self-assembly of extended polymeric structures. nih.gov A broader analysis of mercury(II) halide complexes confirms that the coordination sphere of the metal is influenced by both the inorganic (halide) and organic ligand components, with the ligand's donor atoms and chelation mode playing a crucial role in determining the final structure. rsc.org
Ruthenium Complexation in Macrocyclic Systems
The pyridine bis(carboxamide) unit is a valuable component in the design of pincer-type macrocyclic ligands for transition metals like ruthenium. One study reports the synthesis and characterization of ruthenium complexes incorporating a macrocyclic ligand (MC33) that features a pyridine bis(carboxamide) moiety. researchgate.net
The reaction of this pincer ligand with a ruthenium(0) carbonyl precursor successfully yielded a complex of the type Ru(MC33)(CO)₂(H₂O). researchgate.net The structure of these macrocyclic complexes was confirmed by various spectroscopic methods and X-ray analysis. These ruthenium macrocycles demonstrated catalytic activity, for example, in hydrosilylation reactions. researchgate.net The study highlights how the pyridine dicarboxamide framework can be integrated into larger, pre-organized macrocyclic structures to create stable metal complexes with specific functionalities and catalytic potential. researchgate.net
Lanthanide and Actinide Coordination Chemistry
The coordination chemistry of N,N'-dimethyl-2,6-pyridinedicarboxamide and its analogues with f-block elements is of significant interest, primarily due to their potential application in the separation of lanthanides and actinides from nuclear waste streams.
Synthesis and Characterization of Lanthanide(III) Complexes
The synthesis of lanthanide complexes with N,N'-dialkyl-2,6-pyridinedicarboxamide ligands has been explored, though detailed characterization often focuses on their extraction behavior rather than the isolation of solid-state structures. For instance, the synthesis of N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxyamide (DMDPhPDA), a closely related ligand, has been reported in the context of its extraction capabilities. researchgate.net
Studies on other substituted pyridine dicarboxamides, such as N,N'-bis(2-pyridinyl)-2,6-pyridinedicarboxamide (H₂PPDA), have led to the isolation and characterization of trinuclear lanthanide complexes. nih.gov These complexes, with the general formula [Ln₃(PPDA)(NO₃)₆(H₂O)₂]·NO₃·2H₂O, were characterized using elemental analysis, spectroscopy, and magnetic susceptibility measurements. nih.gov Similarly, extensive research on lanthanide complexes with the parent 2,6-pyridinedicarboxylic acid has yielded a vast array of structures, from zero-dimensional mononuclear species to one-dimensional polymeric chains, demonstrating the versatility of the pyridine-2,6-dicarboxylate (B1240393) core in building diverse lanthanide coordination compounds. researchgate.net
Principles of Metal Ion Separation and Extraction
Pyridinedicarboxamides are highly promising ligands for the selective extraction and separation of trivalent actinides (An³⁺) from trivalent lanthanides (Ln³⁺), a critical step in advanced nuclear fuel cycles. The preference for actinides over lanthanides is attributed to the "softer" nature of the actinide ions, which exhibit a stronger interaction with the "soft" nitrogen donor atom of the pyridine ring compared to the "harder" lanthanide ions. nih.gov
Extraction studies using N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxyamide (DMDPhPDA) have demonstrated its ability to selectively extract Americium(III) over Europium(III) and Neodymium(III) from highly acidic nitric acid solutions. The distribution ratios for Am(III) were found to be significantly higher than those for the lanthanides, leading to promising separation factors (SFₐₘ/ₗₙ). For example, the separation factor Dₐₘ/Dₑᵤ using DMDPhPDA was notably higher than those achieved with other common extractants like malonamides.
DFT (Density Functional Theory) studies on a series of pyridine-2,6-dicarboxylic acid diamides have provided theoretical insight into these separation principles. researchgate.net The calculations confirm that the binding energy of Am(III) to these ligands is generally greater than that of Eu(III), corroborating the experimental extraction data. These studies also explain the "anomalous aryl strengthening" effect, where diamides with both alkyl and aryl substituents at the amide nitrogens show enhanced extraction capabilities compared to their tetraalkyl counterparts. researchgate.net The distribution ratios of lanthanides during extraction often show a non-monotonic trend across the series, which can be influenced by changes in the complex stoichiometry and structure in the organic phase. nih.gov
Table 2: Americium/Europium Separation Data with a Related Ligand
| Ligand | Organic Phase | Aqueous Phase | D(Am) | D(Eu) | Separation Factor (Dₐₘ/Dₑᵤ) |
| DMDPhPDA | 0.5 M in CHCl₃ | 4 M HNO₃ | 1.3 | 0.25 | ~5.2 |
Supramolecular Assemblies via Metal-Ligand Interactions
The ability of pyridine dicarboxamide ligands to bridge metal centers is a key feature that enables the construction of supramolecular assemblies. These interactions can lead to the formation of one-, two-, or three-dimensional coordination polymers. The final architecture is often influenced by factors such as the choice of metal ion, the counter-anion, and the specific substituents on the amide nitrogen atoms.
Formation of Dinuclear, Trinuclear, and Polymeric Structures
The ability of N,N'-dimethyl-2,6-pyridinedicarboxamide and its analogues to form dinuclear, trinuclear, and polymeric structures is largely dictated by the coordination preferences of the metal ion and the conformational flexibility of the ligand itself. While specific structural reports on multinuclear complexes of N,N'-dimethyl-2,6-pyridinedicarboxamide are not extensively detailed in the literature, the behavior of closely related pyridinedicarboxamide ligands provides significant insight into their potential to form such assemblies.
Research on bivalent metal complexes with N,N'-dimethyl-2,6-pyridinedicarboxamide has been reported, though detailed structural elucidation of multinuclear species remains limited in widely accessible literature. amanote.com The formation of these higher-order structures often relies on the ability of the ligand to bridge multiple metal centers. This can occur through various coordination modes, including the use of the pyridine nitrogen, the amide oxygen atoms, or a combination thereof, to link metal ions into larger aggregates.
For instance, more complex pyridinedicarboxamide derivatives have been shown to readily form multinuclear complexes. The reaction of ligands such as 2,6-bis(pyrazine-2-carboxamido)pyridine and 2,6-bis(pyridine-2-carboxamido)pyridine with copper(II) acetate has yielded trinuclear copper(II) complexes. rsc.org In these structures, the deprotonated amidic nitrogen atoms and acetate anions work in concert to hold three copper(II) ions in a nearly linear arrangement. rsc.org Similarly, a dinuclear copper(II) complex, [Cu(L)(OH₂)]₂·2H₂O, was formed with N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide, where the ligand acts as a bridge between two copper centers. rsc.org
The principles of supramolecular self-assembly, driven by coordination bonds and weaker interactions like hydrogen bonding and π–π stacking, govern the formation of these complex architectures. mdpi.comscilit.comnih.gov The directional nature of metal-ligand bonds, combined with the specific geometry of the pyridinedicarboxamide ligand, can be exploited to construct discrete multinuclear complexes or extended polymeric networks. birmingham.ac.uk
Table 1: Examples of Multinuclear Complexes with Pyridinedicarboxamide-type Ligands
| Compound/Ligand | Metal Ion | Nuclearity | Key Structural Features | Reference |
| 2,6-bis(pyrazine-2-carboxamido)pyridine | Copper(II) | Trinuclear | Approximately linear arrangement of three Cu(II) ions bridged by ligands and acetate anions. | rsc.org |
| 2,6-bis(pyridine-2-carboxamido)pyridine | Copper(II) | Trinuclear | Similar to the pyrazine (B50134) analogue, forming a [Cu₃(L)₂(μ₂-OAc)₂] structure. | rsc.org |
| N,N′-bis(2-pyridyl)pyridine-2,6-dicarboxamide | Copper(II) | Dinuclear | One ligand bridges two copper centers, with one terminal pyridyl ring coordinating to the second copper atom. | rsc.org |
| N-[3-(Dimethylamino)propyl]-N'-(2-hydroxyphenyl)oxamido | Nickel(II) | Trinuclear | Two "complex ligands" (mononickel complexes) bridge a central nickel ion. | nih.gov |
Metal-Organic Frameworks (MOFs) Incorporating Pyridinedicarboxamide Linkers
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The incorporation of functional groups into the organic linkers is a key strategy for tuning the properties of MOFs. Pyridinedicarboxamide moieties are attractive for this purpose due to their rigidity, potential for strong metal coordination, and the ability to engage in hydrogen bonding, which can enhance the stability and functionality of the framework.
While there is a lack of specific, structurally characterized examples of MOFs built directly with N,N'-dimethyl-2,6-pyridinedicarboxamide as the primary linker in the surveyed literature, the principles of their potential formation can be inferred from related systems. Pyridine-based carboxylate linkers are widely used in the synthesis of MOFs with diverse topologies and applications. elsevierpure.com The introduction of amide functionalities onto these linkers is a recognized strategy for creating functionalized MOFs.
One approach to incorporating pyridinedicarboxamide units into MOFs is through post-synthetic modification. This involves preparing a MOF with reactive sites, such as amine-functionalized linkers, and then chemically modifying these sites to introduce the desired functionality. For example, pyridinedicarboxamide ligands have been appended to the amine-tagged linkers of existing MOFs, followed by metalation to create single-site heterogeneous catalysts within the framework.
Another strategy involves the direct synthesis of MOFs using pyridinedicarboxamide-based linkers. The success of this approach depends on the ability of the linker to form robust, extended networks with the chosen metal centers. The coordination flexibility of the pyridinedicarboxamide unit, with its multiple potential binding sites (pyridine N, amide O), can lead to a variety of network dimensionalities and topologies. For instance, zinc(II) and cadmium(II) complexes with the related ligand 2,5-bis(2-pyridyl)pyrazine have been shown to form trinuclear complexes and polymeric structures, respectively, highlighting how the choice of metal can influence the final architecture. researchgate.net
The structural diversity of MOFs derived from pyridine-3,5-dicarboxylic acid, a related dicarboxylate linker, demonstrates the rich structural chemistry that can be expected from such systems. The addition of different metal ions and template molecules leads to the formation of 0D, 1D, 2D, and 3D structures. This illustrates the high degree of control that can be exerted over the final architecture through synthetic design.
Table 2: Related Linkers for Pyridinedicarboxamide-based MOFs
| Linker Type | Potential for MOF formation | Key Features |
| Pyridine-dicarboxylic acids | High | Widely used as building blocks for MOFs, forming robust frameworks with various metal ions. |
| Amide-functionalized pyridine dicarboxylic acids | High | The amide groups can provide additional coordination sites and hydrogen bonding interactions, enhancing framework stability and functionality. |
| Pyridinedicarboxamides (as primary linkers) | Moderate to High | The potential to form extended networks is high, though solubility and conformational preferences can influence the outcome. |
| Post-synthetically modified pyridinedicarboxamides | High | A versatile method to introduce the functionality into pre-existing MOF architectures. |
Supramolecular Chemistry and Non Covalent Interactions
Hydrogen Bonding Networks in Crystalline Architectures
In derivatives of 2,6-pyridinedicarboxamide (B1202270), intramolecular hydrogen bonds can play a crucial role in pre-organizing the molecule into specific conformations. For instance, in related oligopyridine-dicarboxamide strands, the majority of hydrogen bonds are formed within a single strand, which is essential for stabilizing its helical structure. uni-muenchen.de This self-organization into helical conformers is a prerequisite for their subsequent assembly into more complex structures like double-helical dimers. uni-muenchen.de
Intermolecular hydrogen bonds are the quintessential interactions that link individual molecules into larger supramolecular assemblies. In the crystalline structures of compounds related to N,N'-dimethyl-2,6-pyridinedicarboxamide, both classical N-H···O and weaker C-H···O hydrogen bonds are observed, forming extensive networks. nih.govcore.ac.ukepa.gov
The N-H group of the amide acts as a hydrogen bond donor, while the carbonyl oxygen serves as an acceptor. These N-H···O=C interactions are a robust feature, often leading to the formation of chains or dimeric motifs that are then further assembled into two- or three-dimensional networks. core.ac.uk For example, in the crystal structure of 6-amino-1,3-dimethyluracil, which also contains amide-like functionalities, molecules are linked by N-H···O=C hydrogen bonds with O···N separations of 2.894 (3) and 2.904 (3) Å. core.ac.uk
Pi-Pi Stacking and Aromatic Interactions
The central pyridine (B92270) ring in N,N'-dimethyl-2,6-pyridinedicarboxamide is an aromatic system capable of engaging in π-π stacking interactions. These non-covalent interactions, which arise from the electrostatic and dispersion forces between aromatic rings, are crucial in the formation of supramolecular assemblies. wikipedia.orgnih.gov
Self-Assembly and Molecular Recognition Phenomena
The combination of directional hydrogen bonding and π-π stacking interactions makes N,N'-dimethyl-2,6-pyridinedicarboxamide and its analogues excellent building blocks for self-assembly. These molecules can spontaneously organize into well-defined, discrete supramolecular structures. uni-muenchen.denih.gov This property is the foundation for their application in molecular recognition, where the pre-organized structure can selectively bind to specific guest molecules.
The rigid U-shaped conformation adopted by many 2,6-pyridinedicarboxamide derivatives makes them ideal candidates for use as "molecular tweezers." nih.govmdpi.com These host molecules possess a cavity or cleft that is complementary in size and shape to potential guest molecules. researchgate.net The binding of a guest within the tweezer's cavity is driven by multiple non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces. nih.gov
The formation of a host-guest complex can be detected by various analytical techniques, such as NMR spectroscopy, where characteristic shifts in the guest's proton signals are observed due to the magnetic environment of the host. nih.gov Fluorescence spectroscopy is another powerful tool, as the binding of a guest can lead to quenching of the host's fluorescence emission, allowing for the determination of binding constants. nih.gov The design of these molecular tweezers can be fine-tuned by modifying the spacer unit or the interacting "pincer" arms to achieve selectivity for specific guests. mdpi.comresearchgate.net
Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its covalent structure. It involves crystallizing a target molecule (like a pharmaceutical ingredient) with a second, benign molecule called a "coformer." nih.govsemanticscholar.org The components of the resulting co-crystal are linked in the crystal lattice through non-covalent interactions, primarily hydrogen bonds. nih.gov
Given its hydrogen bonding capabilities, N,N'-dimethyl-2,6-pyridinedicarboxamide is a potential candidate for use as a coformer. The strategy in designing co-crystals often involves identifying robust supramolecular synthons, which are predictable patterns of intermolecular interactions. For amide-containing molecules, common strategies include either preserving a cyclic amide-amide homosynthon while interacting with the coformer, or disrupting it to form a new amide-coformer heterosynthon, for instance with a carboxylic acid. nih.gov The formation of co-crystals can be achieved through various methods, including slow evaporation from solution, grinding (mechanochemistry), or anti-solvent addition. nih.govsemanticscholar.org The study of polymorphism and co-crystal formation in analogous systems, such as derivatives of 2-((2,6-dimethylphenyl)amino)benzoic acid, highlights how subtle changes in molecular structure can lead to different crystal packing and intermolecular interactions. rsc.org
Catalytic Applications and Mechanistic Investigations
Transition Metal Catalysis Mediated by N,N'-Dimethyl-2,6-Pyridinedicarboxamide Ligands
Complexes featuring the N,N'-disubstituted-2,6-pyridinedicarboxamide framework have been investigated as catalysts in several important organic reactions. The ability to tune the steric and electronic properties of the ligand by modifying the N-substituents allows for fine control over the reactivity of the metal center.
The application of metal complexes bearing the specific N,N'-dimethyl-2,6-pyridinedicarboxamide ligand in catalytic hydrosilylation reactions is not extensively reported in the peer-reviewed literature. While hydrosilylation is a prominent reaction catalyzed by a wide array of transition metal complexes, including those with other pyridine-based ligands, the utility of this particular ligand system for such transformations remains an area for future investigation.
Research has demonstrated that nickel(II) complexes supported by closely related N,N'-bis(aryl)-2,6-pyridinedicarboxamide ligands are highly effective in the fixation of carbon dioxide (CO₂). Planar nickel(II)-hydroxide complexes, [NiII(pyN₂R₂)(OH)]⁻, react rapidly and completely with CO₂ in dimethylformamide (DMF) to form stable nickel(II)-bicarbonate products. nih.govrsc.org This reaction serves as a functional mimic of the enzyme carbonic anhydrase.
The process follows second-order kinetics, with the rate being first order in both the nickel-hydroxide complex and carbon dioxide. nih.gov Mechanistic studies indicate that the reaction proceeds via the direct nucleophilic attack of the hydroxide (B78521) ligand on the CO₂ molecule. The rate of this fixation process is highly sensitive to the steric bulk of the aryl substituents on the amide nitrogens. As steric hindrance around the reactive hydroxide site increases, the reaction rate decreases. nih.gov This is illustrated by the kinetic data obtained for a series of N,N'-bis(2,6-C₆H₃R₂)-2,6-pyridinedicarboxamidate ligands.
Table 1: Kinetic Data for CO₂ Fixation by Nickel(II)-Hydroxide Complexes
| N-Substituent (R) | Second-Order Rate Constant (k'₂) at 298 K (M⁻¹s⁻¹) | Activation Enthalpy (ΔH‡) (kcal/mol) | Activation Entropy (ΔS‡) (eu) |
|---|---|---|---|
| Methyl | ~1,000,000 | 7.9 | -17 |
| Ethyl | 440,000 | 8.0 | -19 |
| Isopropyl | 62,000 | 9.0 | -20 |
| Phenyl | 10,000 | 10.6 | -20 |
Data sourced from studies on N,N'-bis(2,6-C₆H₃R₂)-2,6-pyridinedicarboxamidate ligands. nih.gov
The extremely high reactivity of the methyl-substituted complex, with a rate constant approaching 10⁶ M⁻¹s⁻¹, underscores the inherent reactivity of this system, which is attenuated by approximately 100-fold in the more sterically hindered phenyl-substituted complex. nih.gov
While nickel-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry for forming carbon-carbon and carbon-heteroatom bonds, the specific use of N,N'-dimethyl-2,6-pyridinedicarboxamide as a supporting ligand is not a common strategy. The field is dominated by other ligand classes, such as phosphines, N-heterocyclic carbenes (NHCs), and other tridentate nitrogen ligands like terpyridines and bis(imino)pyridines. nih.govorgsyn.orgwisc.eduresearchgate.net These alternative ligands have been extensively optimized to control the selectivity and efficiency of challenging cross-electrophile couplings and other cross-coupling variants. nih.gov
Biomimetic Catalysis and Active Site Modeling
The structural and electronic features of metal complexes with pyridinedicarboxamide ligands make them excellent candidates for mimicking the active sites of metalloenzymes. The tridentate, dianionic coordination creates a stable platform that can replicate the coordination environment of metal ions in biological systems.
Copper(II) complexes of 2,6-pyridinedicarboxamide (B1202270) ligands provide clear examples of X-H bond activation, specifically the activation of amide N-H bonds. Upon reaction with a copper(II) salt, such as copper(II) acetate (B1210297), the two amide protons of the ligand are readily removed. rsc.orgresearchgate.net This deprotonation results in the formation of a dianionic (L)²⁻ ligand that binds to the copper(II) center through the central pyridine (B92270) nitrogen and the two deprotonated, anionic amide nitrogens. rsc.orgresearchgate.net
This process demonstrates the activation of the otherwise poorly acidic N-H bond, facilitated by the coordination to the metal ion. The resulting Cu-N(amide) bonds are typically short, indicating strong covalent character. researchgate.net This fundamental activation is a key step in modeling the function of enzymes where metal ions interact with peptide backbones or other amide-containing substrates.
The ability of 2,6-pyridinedicarboxamide ligands to form stable mono- and multinuclear metal complexes makes them highly suitable for creating synthetic models of metalloenzyme active sites.
The aforementioned nickel-hydroxide complexes that efficiently fix CO₂ serve as excellent functional models for the zinc-containing enzyme carbonic anhydrase. nih.gov Furthermore, copper(II) complexes of these ligands have been synthesized as structural and functional mimics of copper-containing enzymes. nih.govrsc.orgdrbodwin.com For instance, derivatives functionalized with amino acid moieties have been shown to form highly stable copper(II) complexes that exhibit significant superoxide (B77818) dismutase (SOD) activity. nih.gov The ligand framework enforces a specific geometry and electronic structure on the copper center that promotes the catalytic dismutation of superoxide radicals. nih.gov
Additionally, various N-substituted 2,6-pyridinedicarboxamide ligands have been used to synthesize di-, tri-, and tetranuclear copper(II) complexes. rsc.orgresearchgate.net These multinuclear assemblies serve as valuable structural models for the active sites of enzymes like tyrosinase or catechol oxidase, which feature coupled copper centers.
Table 2: Examples of Biomimetic Copper(II) Complexes with 2,6-Pyridinedicarboxamide Derivatives
| Ligand | Metal Complex | Key Structural Feature | Modeled Enzyme Aspect |
|---|---|---|---|
| N,N'-bis(2-pyridyl)pyridine-2,6-dicarboxamide | [Cu(L)(OH₂)]₂ | Dimeric structure | Coupled copper sites |
| 2,6-bis(pyridine-2-carboxamido)pyridine | [Cu₃(L)₂(μ₂-OAc)₂] | Linear tricopper(II) array | Multinuclear copper enzymes |
| Pyridine-based ligand with tyrosine moiety | [Cu(PydiTyr)] | Mononuclear complex with high stability | Superoxide Dismutase (SOD) active site |
Data sourced from studies on various N-substituted 2,6-pyridinedicarboxamide ligands. nih.govrsc.orgresearchgate.net
These synthetic analogues allow for detailed spectroscopic and mechanistic investigations that provide insight into the function of their biological counterparts.
Influence of Ligand Sterics and Electronics on Catalytic Efficiency
The catalytic efficacy of metal complexes derived from pyridine dicarboxamide ligands is profoundly influenced by the steric and electronic properties of the ligand framework. Fine-tuning these characteristics through synthetic modifications allows for the rational design of catalysts with enhanced activity, selectivity, and stability. Research into analogous pyridyl-based ligand systems provides significant insights into the fundamental principles governing these relationships.
The steric environment around the metal center, dictated by the size and conformation of the ligand's substituents, plays a critical role in substrate approach, transition state stabilization, and product release. In parallel, the electronic nature of the ligand, modulated by electron-donating or electron-withdrawing groups, directly impacts the electron density at the metal center, influencing its redox properties and Lewis acidity, which are crucial for catalytic transformations.
Detailed Research Findings
Systematic investigations into related metal-ligand systems have demonstrated a clear correlation between ligand properties and catalytic performance. For instance, studies on 2-(arylimino)pyridine-nickel complexes used in ethylene (B1197577) polymerization highlight the significant impact of electronic modifications. mdpi.comle.ac.uk In a series of catalysts with bulky 4,4′-difluorobenzhydryl groups at the ortho positions of the N-aryl ring, the electronic nature of a remote para-substituent was varied. mdpi.comle.ac.uk The catalytic activity was found to be directly influenced by the electron-withdrawing or -donating capacity of this para-group. mdpi.comle.ac.uk
On activation with either ethylaluminum dichloride (EtAlCl₂) or modified methylaluminoxane (B55162) (MMAO), all nickel precatalysts demonstrated high catalytic activities. mdpi.comle.ac.uk Notably, a distinct trend emerged where catalysts bearing more electron-withdrawing substituents at the para-position exhibited higher activities. mdpi.comle.ac.uk For example, the complex with a para-trifluoromethoxy group (OCF₃) showed greater activity than the one with a para-methyl group (Me). mdpi.com This suggests that a more electrophilic metal center, resulting from the electron-withdrawing nature of the ligand, enhances the polymerization process. mdpi.comle.ac.uk
The following table summarizes the catalytic activities of these nickel complexes, illustrating the positive effect of electron-withdrawing para-substituents.
Table 1: Ethylene Polymerization Activity of Nickel Complexes with Electronically-Tuned Ligands Catalytic activity of LNiBr₂ complexes with EtAlCl₂ as cocatalyst. Data sourced from mdpi.com.
| Precatalyst | para-R Group | Activity (10⁶ g of PE (mol of Ni)⁻¹ h⁻¹) |
| Ni5 | OCF₃ | 4.28 |
| Ni4 | F | 3.51 |
| Ni3 | i-Pr | 3.23 |
| Ni1 | Me | 3.20 |
| Ni2 | Et | 2.88 |
Further research on iron complexes with tetradentate ligands incorporating a substituted pyridine moiety, 1-[(4-R'-6-R-2-pyridyl)methyl]-4,7-dimethyl-1,4,7-triazacyclononane, provides a nuanced view of how substituent positioning affects catalytic behavior in oxidation reactions. nih.gov In this system, the electronic properties of a substituent at the γ-position (para to the nitrogen) of the pyridine ring were found to modulate the ligand field strength and the spin state of the iron center. nih.gov An effective magnetic moment of the complex was shown to correlate directly with the electron-releasing ability of this substituent. nih.gov
In cobalt complexes with pentadentate polypyridyl-amine ligands designed for catalytic hydrogen evolution, even slight structural alterations to introduce steric bulk and modify electronic properties lead to significant changes in electrochemical behavior and catalytic activity. nih.gov The introduction of isoquinoline (B145761) groups in different positions on the ligand framework resulted in cobalt complexes with drastically different performance, underscoring the delicate interplay between steric and electronic factors in determining the catalytic outcome. nih.gov
These findings collectively demonstrate that both steric hindrance near the active site and the electronic character of the ligand are powerful tools for optimizing catalytic systems. The predictable trends observed, such as the enhancement of polymerization activity by electron-withdrawing groups and the control of selectivity through steric modifications at specific ligand positions, provide a rational basis for the design of next-generation catalysts based on the 2,6-pyridinedicarboxamide scaffold.
Advanced Computational and Theoretical Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to predict the properties of molecules with a favorable balance of accuracy and computational cost.
The initial step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For derivatives of 2,6-pyridinedicarboxamide (B1202270), DFT methods, such as B3LYP with a 6-31G(d) basis set, are commonly employed to predict structural parameters. nih.gov In a study of related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, the optimized geometries were found to be in good agreement with experimental X-ray diffraction data. nih.govelixirpublishers.com For these molecules, key structural features include the planarity of the pyridine (B92270) ring and the orientation of the amide substituents. nih.govmdpi.com
Below is a table of representative calculated bond lengths and angles for a related pyridinedicarboxamide derivative, which can be considered indicative of the parameters for N,N'-dimethyl-2,6-pyridinedicarboxamide.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | N1-C7 | 1.348 |
| Bond Length | N2-C8 | 1.347 |
| Dihedral Angle | Phenyl ring to Pyridine ring | 77.88 |
| Dihedral Angle | Carbonyl to Pyridine ring | 45.02 |
Note: Data is for a related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamide derivative and serves as an illustrative example. elixirpublishers.com
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. scispace.com
For the analogous 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, FMO analysis using DFT calculations shows that the HOMO is typically distributed over the dihydropyridine (B1217469) ring, while the LUMO is located on the phenyl substituents. nih.gov This suggests a potential for charge transfer from the dihydropyridine core to the peripheral groups upon electronic excitation. The specific energies of the HOMO, LUMO, and the energy gap for N,N'-dimethyl-2,6-pyridinedicarboxamide would be influenced by the electronic nature of the methyl groups on the amide nitrogens.
A representative table of FMO energies for a related compound is provided below.
| Molecular Orbital | Energy (eV) |
| HOMO | -5.98 |
| LUMO | -1.54 |
| Energy Gap (ΔE) | 4.44 |
Note: The values are illustrative and based on calculations for a related dihydropyridine derivative. nih.gov
Vibrational frequency analysis, typically performed using DFT, is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. researchgate.net The calculated frequencies correspond to the normal modes of vibration of the molecule. By comparing the calculated spectrum with experimental data, a detailed assignment of the vibrational bands can be achieved. nih.gov It is a common practice to scale the calculated frequencies to correct for anharmonicity and the approximations inherent in the computational method. nih.gov
In studies of related compounds like pyridine-2,6-dicarbonyl dichloride, DFT calculations at the B3LYP/6-311+G(d,p) level have been used to assign the vibrational modes. elixirpublishers.com Key vibrational modes for N,N'-dimethyl-2,6-pyridinedicarboxamide would include the C=O stretching of the amide groups, C-N stretching, and various vibrations of the pyridine ring and the methyl groups. elixirpublishers.comnih.gov The calculated IR spectra for similar molecules have shown good agreement with experimental FT-IR spectra. nih.gov
The following table presents a selection of calculated and experimental vibrational frequencies for a related pyridinedicarboxamide derivative.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H Stretch | 3400-3500 | 3380 |
| C=O Stretch | 1650-1700 | 1660 |
| C-N Stretch | 1300-1400 | 1350 |
| Pyridine Ring Breathing | 990-1050 | 1010 |
Note: Frequencies are approximate and based on general regions for related compounds. nih.govelixirpublishers.com
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra of molecules. benasque.org It provides information about the energies of electronic transitions and their corresponding oscillator strengths, which relate to the intensity of absorption bands. researchgate.net
For the related 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxamides, TD-DFT calculations have been employed to simulate their UV-Vis absorption spectra. nih.gov The calculations can predict the major absorption bands and attribute them to specific electronic transitions, such as π→π* or n→π* transitions. nih.gov The nature of these transitions, for instance, whether they are localized on a specific part of the molecule or involve charge transfer across the molecule, can be elucidated. nih.gov
A representative table of calculated electronic transitions is shown below.
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 380 | 0.12 | HOMO → LUMO |
| S0 → S2 | 355 | 0.08 | HOMO-1 → LUMO |
| S0 → S3 | 320 | 0.25 | HOMO → LUMO+1 |
Note: Data is illustrative and based on TD-DFT calculations for a related dihydropyridine derivative. nih.gov
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, providing insights into the energetic landscape and the structures of transient species.
Hydrogen-Atom Transfer (HAT) vs. Concerted Proton-Coupled Electron Transfer (cPCET) Mechanisms
The distinction between HAT and cPCET mechanisms is crucial for understanding reaction pathways where both a proton and an electron are transferred. In a HAT mechanism, the proton and electron are transferred together as a single hydrogen atom in one kinetic step. mdpi.com In contrast, a cPCET mechanism involves the concerted, yet separate, transfer of a proton and an electron from different orbitals of the donor to different orbitals of the acceptor. wikipedia.org
Computational studies are essential to differentiate between these pathways. nih.gov Methods such as analyzing the singly occupied molecular orbital (SOMO) at the transition state or evaluating the electron flow along the reaction coordinate can provide insights. nih.govwisc.edu For a molecule like 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, such studies would be critical in predicting its reactivity in redox processes, for instance, its role as an antioxidant or in catalytic cycles. However, no specific computational studies investigating these mechanisms for this compound have been found.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational tool used to visualize the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for predicting and understanding intermolecular interactions, as it identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The MEP map is color-coded, typically with red indicating regions of most negative potential (prone to electrophilic attack) and blue indicating the most positive potential (prone to nucleophilic attack). researchgate.net
For 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, an MEP map would likely show negative potential around the carbonyl oxygen atoms and the pyridine nitrogen, highlighting these as sites for hydrogen bonding or coordination with electrophiles. The N-H protons of the amide groups would exhibit positive potential. This analysis is fundamental for understanding how the molecule interacts with biological targets or other molecules in a condensed phase. sigmaaldrich.com Despite its utility, specific MEP mapping data for this compound is not available in the reviewed literature.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure within a molecule. wikipedia.org It localizes orbitals into core pairs, lone pairs, and bonding pairs, allowing for the quantitative study of orbital interactions and charge delocalization. wisc.edu A key part of NBO analysis is the second-order perturbation theory analysis, which evaluates the stabilization energy (E(2)) associated with donor-acceptor (e.g., bond-to-antibond) interactions. aimspress.com These energies quantify hyperconjugative and delocalization effects, which are crucial for understanding molecular stability and reactivity. aimspress.com
An NBO analysis of 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, would provide quantitative data on the nature of its chemical bonds, the hybridization of its atoms, and the extent of electron delocalization from the amide lone pairs into the pyridine ring and carbonyl groups. This information would offer deep insights into its electronic structure and conformation. Currently, there are no published NBO analysis results specifically for this molecule.
Prediction of Molecular Conformation and Crystal Packing
The prediction of a molecule's stable conformations and how those conformations pack into a crystal lattice is a significant area of computational chemistry, particularly for pharmaceuticals and materials science. nih.gov These predictions involve conformational searches to identify low-energy geometries of the molecule, followed by calculations to determine the most stable packing arrangements in a crystal.
For 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, the orientation of the two N,N'-dimethylamide groups relative to the pyridine ring is of primary interest. These groups can rotate around the C-C bonds, leading to different conformers (e.g., syn-syn, syn-anti, anti-anti). A study on the closely related N,N'-dimethyl-N,N'-diphenylpyridine-2,6-dicarboxamide noted a syn-anti conformation. nih.gov Similar conformational possibilities would exist for 2,6-Pyridinedicarboxamide, N,N'-dimethyl-. The interplay of intramolecular hydrogen bonding and steric hindrance would determine the preferred conformation. Understanding the crystal packing would reveal the network of intermolecular interactions, such as hydrogen bonds between the amide groups, that stabilize the solid-state structure. nih.gov However, specific predictive studies detailing the conformational landscape and crystal packing for 2,6-Pyridinedicarboxamide, N,N'-dimethyl-, have not been identified.
Future Directions and Emerging Research Avenues
Exploration of Novel N-Substituted Pyridinedicarboxamide Architectures
The core pyridinedicarboxamide framework offers a robust platform for chemical modification, particularly at the amide nitrogen positions. Research is actively pursuing the synthesis and characterization of new analogues where the N,N'-dimethyl groups are replaced with a wide variety of other substituents. The goal is to systematically tune the steric and electronic properties of the molecule, thereby influencing its coordination behavior, solubility, and intermolecular interactions.
Recent studies have reported the synthesis of various pyridinedicarboxamide diesters with different ethyl ester substitutions at the ortho-, meta-, and para- positions of an attached phenyl ring. researchgate.net This systematic analysis of structural changes demonstrates a key strategy in modern ligand design. By altering the N-substituents—for example, replacing methyl groups with larger alkyl chains, aromatic rings, or functional groups capable of secondary interactions—researchers can create a library of ligands with tailored properties. These modifications can lead to novel supramolecular assemblies, complexes with unique geometries, and materials with emergent properties.
Table 1: Examples of Modified Pyridinedicarboxamide Scaffolds and Research Focus
| Derivative Class | N-Substituent Modification | Research Focus |
| Pyridinedicarboxamide Diesters | Varied ethyl ester substitution on an external ring | Systematic analysis of crystal structures and conformational changes. researchgate.net |
| Bis-pyridylidene amine (bis-PYE) | Creation of N,N,N-tridentate ligands | Investigation of hemilabile coordination properties for catalysis. nih.gov |
| Pyridinium Amidate (PYA) Ligands | Tailoring of an imine chelate group | Enhancing catalytic activity and selectivity in C-H functionalization. rsc.org |
Development of Advanced Catalytic Systems with Enhanced Selectivity and Activity
A significant area of future research lies in leveraging pyridinedicarboxamide derivatives as ligands in catalysis. The N-C-N pincer-like structure of these compounds makes them excellent candidates for coordinating with metal centers, forming stable yet reactive catalysts. The development is focused on creating systems that offer superior control over reaction outcomes, leading to higher yields and greater selectivity for the desired product.
For instance, palladium complexes featuring tailored pyridine-based ligands have shown remarkable efficiency and selectivity in challenging reactions like the α-arylation of ketones. rsc.org Research into pyridylidene amine (PYE) ligands has demonstrated that modifying the ligand's electronic and steric properties can create highly active palladium catalysts for processes such as formic acid dehydrogenation, with turnover frequencies reaching up to 525 h⁻¹. nih.gov Furthermore, the engineering of active sites within metal-organic frameworks (MOFs) that incorporate related nitrogen-containing linkers has led to catalysts with exceptional selectivity in CO2 electroreduction, favoring the production of valuable chemicals like ethylene (B1197577). nih.gov The combination of palladium catalysis with photoredox systems, using specific bidentate ligands, has enabled environmentally friendly oxidative carbonylation reactions, avoiding the need for harsh chemical oxidants. organic-chemistry.org
Table 2: Performance of Advanced Catalytic Systems Using Pyridine-Based Ligands
| Catalytic System | Reaction | Key Performance Metric | Reference |
| Palladium with PYA Ligand | Ketone α-arylation | Complete selectivity (>99% yield) and TOF up to 1200 h⁻¹ | rsc.org |
| Palladium with bis-PYE Ligand | Formic Acid Dehydrogenation | TOF up to 525 h⁻¹ and TON of nearly 1000 | nih.gov |
| Ni-Cu Hybrid Sites in MOF | CO2 Electroreduction | 52.7% Faradaic efficiency for ethylene | nih.gov |
| Palladium/Photoredox Dual System | Aerobic Oxidative Carbonylation | Yields up to 82% using oxygen as the oxidant | organic-chemistry.org |
Integration into Functional Materials for Specific Applications
The ability of the pyridinedicarboxamide unit to form well-defined complexes with metal ions is being exploited for the construction of advanced functional materials. By incorporating these molecules as building blocks, researchers can design polymers, metal-organic frameworks (MOFs), and other supramolecular structures with specific, targeted applications.
One promising direction is in the field of biomedicine. Copper(II) complexes of dipicolinic acid amides, a related structural class, have been reported to exhibit cytotoxic activity, suggesting potential for development as anticancer agents. researchgate.net The principles of self-assembly are also being applied. For example, amphiphilic block copolymers containing aromatic and heteroaromatic groups have been designed to self-assemble into micelles for drug delivery. rsc.org These carriers can enhance drug loading and provide controlled release, and the pyridinedicarboxamide scaffold is a candidate for inclusion in such systems to improve polymer-drug interactions through its specific coordination and hydrogen bonding capabilities. rsc.org
Advanced Computational Predictions and Experimental Validation for Molecular Design
Modern chemical research increasingly relies on a synergistic relationship between computational modeling and experimental work. This approach is particularly valuable for designing new pyridinedicarboxamide derivatives for specific tasks, as it can significantly reduce the time and cost associated with trial-and-error synthesis and testing.
The process typically begins with in silico design, where computational tools are used to predict the properties and behavior of hypothetical molecules. rsc.org Techniques such as molecular dynamics (MD) simulations can analyze the interactions between a ligand and a metal center or a drug molecule and a carrier. rsc.orgmdpi.com Docking studies can predict the most likely binding modes and affinities for a target, such as a protein active site. mdpi.comnih.gov These computational predictions generate a shortlist of promising candidates for synthesis.
The next crucial step is experimental validation. The computationally designed molecules are synthesized, and their properties are measured using various analytical techniques. For catalytic applications, this involves testing the catalyst's activity and selectivity in the target reaction. nih.gov For materials science or biomedical applications, it could involve characterizing the material's structure or testing its biological activity through in vitro assays. rsc.orgmdpi.com This iterative cycle of computational prediction followed by experimental confirmation provides deep insights into structure-function relationships and accelerates the discovery of new molecules with enhanced performance. rsc.orgnih.govnih.gov
Table 3: Synergy Between Computational and Experimental Methods in Molecular Design
| Computational Method | Purpose | Experimental Validation Technique |
| Molecular Docking | Predicts binding site and affinity of a molecule to a target. mdpi.comnih.gov | Thermophoresis assays, enzyme inhibition assays. mdpi.comnih.gov |
| Molecular Dynamics (MD) Simulations | Analyzes molecular motion, conformational changes, and interaction energies. rsc.orgrsc.org | Nuclear Magnetic Resonance (NMR), X-ray crystallography, kinetic studies. rsc.org |
| Free Energy Calculations | Estimates the binding strength between molecules. rsc.org | Isothermal titration calorimetry (ITC), fluorescence quenching experiments. nih.gov |
Q & A
Q. What are the common synthetic routes for preparing N,N′-dimethyl-2,6-pyridinedicarboxamide derivatives?
The synthesis typically involves reacting pyridine-2,6-dicarbonyl dichloride with dimethylamine or substituted amines under controlled conditions. For example, in the preparation of coordination complexes, the ligand is synthesized by dropwise addition of the dichloride to a solution of dimethylamine in polar aprotic solvents like DMF or methanol. Purification often involves recrystallization or column chromatography to isolate high-purity products .
Q. Which spectroscopic and crystallographic methods are used to characterize the structure of N,N′-dimethyl-2,6-pyridinedicarboxamide complexes?
- X-ray crystallography : Resolves bond lengths, angles, and coordination geometry (e.g., distorted tetrahedral Hg(II) complexes with Cl⁻ and pyridyl N-donors) .
- NMR spectroscopy : Confirms ligand protonation states and substituent effects (e.g., aromatic protons in pyridine rings).
- IR spectroscopy : Identifies amide C=O stretches (~1650 cm⁻¹) and N–H vibrations.
- Elemental analysis : Validates stoichiometry and purity .
Advanced Research Questions
Q. How does the rigid structure of N,N′-dimethyl-2,6-pyridinedicarboxamide influence the design of metal-organic frameworks (MOFs)?
The ligand’s rigid, clamp-like configuration enables predictable coordination geometries, facilitating the assembly of porous MOFs. For instance, two ligands bridge Hg(II) centers to form 28-membered macrocycles with π–π stacking (centroid distances ~3.6 Å) and intramolecular hydrogen bonds (N–H···O), stabilizing the framework . Adjusting substituents (e.g., pyridyl vs. methyl groups) can modulate pore size and stability.
Q. What strategies resolve contradictions in reported coordination geometries of N,N′-dimethyl-2,6-pyridinedicarboxamide metal complexes?
Discrepancies in coordination numbers (e.g., tetrahedral vs. octahedral) can arise from solvent effects or counterion interactions. To resolve these:
Q. How do substituents on the pyridine ring affect the ligand’s electronic properties and coordination behavior?
Steric bulk (e.g., ortho-methyl groups) disrupts coplanarity between the pyridine ring and amide groups, reducing resonance delocalization and increasing electron density at the coordinating N atoms. This enhances ligand basicity and stabilizes higher-coordination states in metal complexes (e.g., Hg(II) tetrahedral vs. octahedral geometries) . Electronic effects from electron-withdrawing groups (e.g., Cl) can also shift redox potentials in photophysical studies .
Q. What role does N,N′-dimethyl-2,6-pyridinedicarboxamide play in the photophysical properties of lanthanide complexes?
The ligand acts as a sensitizer in lanthanide(III) complexes, transferring energy via the "antenna effect" to enhance luminescence. Enantiopure derivatives (e.g., (R,R)- or (S,S)-configurations) induce circularly polarized luminescence (CPL) in Eu(III)/Tb(III) complexes, making them calibration standards for chiral sensing. Substituents at the amide position (e.g., phenylpropyl groups) fine-tune emission wavelengths and quantum yields .
Key Methodological Recommendations
- Synthetic Optimization : Use inert atmospheres and stoichiometric coupling agents (e.g., DCC/DMAP) to improve amide bond formation .
- Crystallization : Slow evaporation in DMF/MeOH mixtures yields high-quality single crystals for X-ray studies .
- Computational Validation : Pair experimental data with hybrid DFT (e.g., B3LYP) to model electronic structures and predict reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
